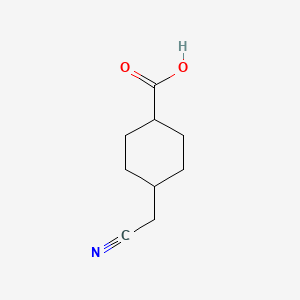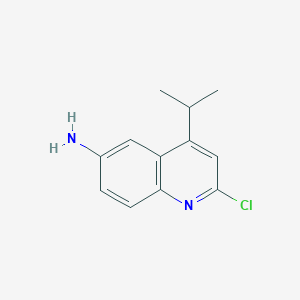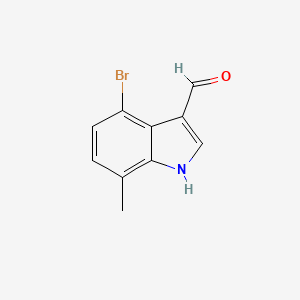
4,7-Dichloroisoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and an amine group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroisoquinolin-1-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method starts with 4,7-dichloroquinoline, which is reacted with an appropriate amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process. The initial step involves the hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution. This is followed by decarboxylation to produce 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline. Finally, the 4,7-dichloroquinoline is reacted with an amine to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloroisoquinolin-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from the reactions of this compound include various substituted isoquinolines, which can have different functional groups depending on the nucleophiles used in the reactions .
Aplicaciones Científicas De Investigación
4,7-Dichloroisoquinolin-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nucleophilic aromatic substitution reactions.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloroisoquinolin-1-amine involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chlorine atoms at the 4th and 7th positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities . The specific pathways and targets depend on the nature of the nucleophiles and the resulting products.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dichloroquinoline: This compound is similar in structure but lacks the amine group at the 1st position.
4-Aminoquinoline: This compound has an amino group at the 4th position and is used in the synthesis of various bioactive molecules.
Uniqueness
4,7-Dichloroisoquinolin-1-amine is unique due to the presence of both chlorine atoms and an amine group, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C9H6Cl2N2 |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
4,7-dichloroisoquinolin-1-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H,(H2,12,13) |
Clave InChI |
FWZHFHLVVMQLLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)

![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)



![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)
![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)

